molecular formula C9H9NO3 B3176338 (2Z)-2-(Hydroxyimino)-3-phenylpropanoic acid CAS No. 99033-96-2

(2Z)-2-(Hydroxyimino)-3-phenylpropanoic acid

Cat. No.: B3176338
CAS No.: 99033-96-2
M. Wt: 179.17 g/mol
InChI Key: PNTMGOUAICFJQK-NTMALXAHSA-N
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Description

(2Z)-2-(Hydroxyimino)-3-phenylpropanoic acid is an organic compound characterized by the presence of a hydroxyimino group attached to a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(Hydroxyimino)-3-phenylpropanoic acid typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime. This intermediate is then subjected to a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the (2Z) isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(Hydroxyimino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(2Z)-2-(Hydroxyimino)-3-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(Hydroxyimino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(Hydroxyimino)-3-phenylpropanoic acid: An isomer with different spatial arrangement of the hydroxyimino group.

    2-(Hydroxyimino)-3-(4-methylphenyl)propanoic acid: A derivative with a methyl group on the phenyl ring.

    2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid: A derivative with a chlorine atom on the phenyl ring.

Uniqueness

(2Z)-2-(Hydroxyimino)-3-phenylpropanoic acid is unique due to its specific (2Z) configuration, which can influence its reactivity and interaction with biological targets. This configuration may confer distinct properties compared to its isomers and derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-2-hydroxyimino-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,12)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTMGOUAICFJQK-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/O)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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